PtdIns-(1,2-dipalmitoyl) (ammonium salt)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

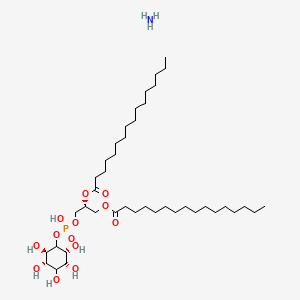

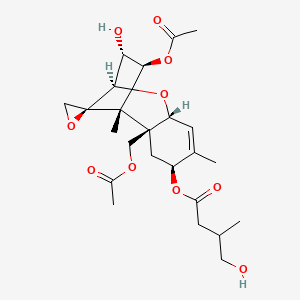

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns). It features C16:0 fatty acids at the sn-1 and sn-2 positions. The compound maintains the same inositol and diacylglycerol (DAG) stereochemistry as the natural PtdIns .

科学的研究の応用

PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:

Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.

Membrane Biophysics: Studying lipid bilayers and membrane properties.

Drug Delivery: Incorporation into liposomes for targeted drug delivery.

Neurobiology: Investigating neuronal signaling pathways.

作用機序

The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.

Safety and Hazards

No special measures are required for handling PtdIns-(1,2-dipalmitoyl) (ammonium salt). After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .

生化学分析

Cellular Effects

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and it may have effects on its localization or accumulation

準備方法

The synthetic routes for PtdIns-(1,2-dipalmitoyl) (ammonium salt) involve chemical modifications of phosphatidylinositol. While specific methods may vary, here are the general steps:

Lipid Synthesis: Palmitoylation of inositol with palmitoyl chloride or palmitic acid yields 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol.

Ammonium Salt Formation: The resulting compound is then converted to its ammonium salt form by reacting with ammonium hydroxide or ammonium bicarbonate.

化学反応の分析

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:

Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.

Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.

Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.

Substitution: Substitution reactions can modify the inositol headgroup.

Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.

類似化合物との比較

PtdIns-(1,2-dipalmitoyl) (ammonium salt) shares similarities with other phosphatidylinositol derivatives, including PtdIns-(3)-P1 (ammonium salt) . its unique feature lies in the specific fatty acyl chains attached.

特性

IUPAC Name |

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347752 |

Source

|

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34290-57-8 |

Source

|

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)